AP3Impurity5

Description

Properties

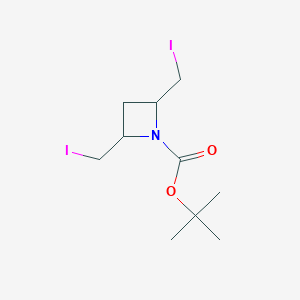

Molecular Formula |

C10H17I2NO2 |

|---|---|

Molecular Weight |

437.06 g/mol |

IUPAC Name |

tert-butyl 2,4-bis(iodomethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C10H17I2NO2/c1-10(2,3)15-9(14)13-7(5-11)4-8(13)6-12/h7-8H,4-6H2,1-3H3 |

InChI Key |

ULZVMTHSSTWNTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC1CI)CI |

Origin of Product |

United States |

Preparation Methods

Comparative Preparation Methods for Related Impurities

While direct detailed preparation methods for AP3Impurity5 are limited, analogous impurities in pharmaceutical processes provide insight into preparation strategies:

Optimization Strategies in this compound Preparation

Based on the literature and patent data, several optimization strategies are employed to control the formation and isolation of this compound:

- Reaction Parameter Control: Adjusting temperature, reaction time, and reagent molar ratios to maximize impurity yield for standard preparation or minimize it during drug synthesis.

- Use of Specific Solvents: Employing solvents like DMF or ethanol to facilitate reaction and purification.

- Purification Techniques: Chromatography and crystallization methods to isolate and purify the impurity.

- In-Situ Monitoring: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and HPLC for real-time monitoring of impurity formation during synthesis.

Data Table: Summary of this compound Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 6-bromo-indole-2-carboxylic acid |

| Solvent | N,N-dimethylformamide (DMF) |

| Key Reagents | Tetramethylethylenediamine (0.5 eq), Dimethyl carbonate (18 eq) |

| Reaction Temperature | 115 °C |

| Reaction Time | 10 hours |

| Purification Method | High-performance liquid chromatography (HPLC) |

| Purity Achieved | ≥98.9% (relative area %) |

| Control Limits in Drug Substance | <0.1% (impurity or derivatives) |

| Analytical Techniques | HPLC, NMR (for monitoring) |

Research Findings and Implications

- The preparation of this compound and related impurities is crucial for establishing quality control standards in pharmaceutical manufacturing.

- High purity of the impurity standard (≥98.9%) enables accurate detection and quantification in drug substances.

- Controlling impurity levels below regulatory thresholds (<0.1%) ensures drug safety and efficacy.

- The preparation methods provide a foundation for further research into impurity behavior, toxicity, and impact on pharmacodynamics and pharmacokinetics.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodomethyl groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction Reactions: Reduction reactions can convert the iodomethyl groups to other functional groups, such as hydroxymethyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

Substitution: Products with azide or thiocyanate groups replacing the iodine atoms.

Oxidation: Oxidized derivatives with functional groups like hydroxyl or carbonyl.

Reduction: Reduced derivatives with hydroxymethyl groups.

Scientific Research Applications

tert-Butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

Materials Science: It can be employed in the development of novel materials with unique properties, such as polymers and advanced coatings.

Chemical Biology: The compound can serve as a probe for studying biological processes and interactions at the molecular level.

Organic Synthesis: It is a valuable intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical architectures.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The iodomethyl groups can act as electrophilic centers, facilitating the formation of covalent bonds with nucleophilic residues in proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

AP3Impurity5 is compared below with two structurally analogous impurities (Compound X and Compound Y) and one functionally similar degradant (Compound Z).

Structural Analogues

Compound X (Alkylating Agent Analog):

- Structural Similarity : Shares a reactive epoxide group with this compound, enabling cross-linking with DNA nucleophiles .

- Key Differences: Persistence: Compound X exhibits higher thermal stability, leading to accumulation in long-term API storage, whereas this compound degrades under oxidative conditions . Toxicity Threshold: this compound has a lower permitted daily exposure (PDE) of 0.15 μg/day compared to Compound X (1.5 μg/day) due to its higher genotoxic potency .

Compound Y (Sulfonate Ester Analog):

- Structural Similarity : Contains a sulfonic acid group, mirroring this compound’s electrophilic reactivity .

- Key Differences :

Functional Analogues

Compound Z (Oxidative Degradant):

- Functional Similarity : Both this compound and Compound Z emerge under oxidative stress during API storage .

- Key Differences :

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | Compound X | Compound Y | Compound Z | |

|---|---|---|---|---|---|

| Molecular Weight (g/mol) | 248.3 | 210.7 | 195.4 | 226.8 | |

| LogP | 1.8 | 2.3 | -0.5 | 1.2 | |

| Detection Limit (ppm) | 0.05 | 0.1 | 0.2 | 0.1 |

Table 2: Regulatory Thresholds and Analytical Methods

| Parameter | This compound | Compound X | Compound Y | Compound Z | |

|---|---|---|---|---|---|

| ICH Q3A Threshold (ppm) | 1.0 | 5.0 | 10.0 | 2.0 | |

| Preferred Analytical Method | UPLC-PDA | GC-MS | HPLC-MS/MS | HPLC-UV |

Research Findings and Implications

- Degradation Kinetics : this compound forms 2.5× faster than Compound Z under accelerated stability conditions (40°C/75% RH), necessitating real-time PAT monitoring .

- Toxicological Risk : this compound’s PDE is 10× lower than Compound X’s, reflecting its higher affinity for guanine residues in DNA .

- Synthetic Control: Unlike Compound Y, this compound cannot be suppressed via pH adjustment, requiring alternative quenching agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.